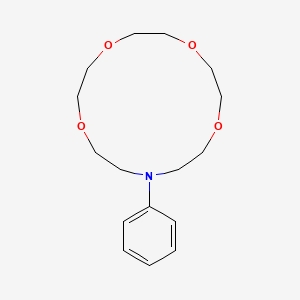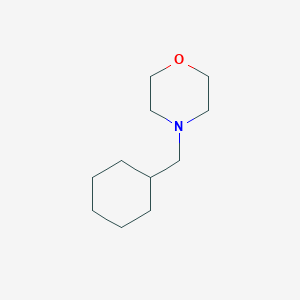![molecular formula C8H7N3O3S B1348311 {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 30452-55-2](/img/structure/B1348311.png)
{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a compound that contains a furan ring . It is related to the class of 1,2,4-triazole drugs, which are known for their antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis
The molecular formula of “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is C8H7N3O3S . The structure includes a furan ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” are not available, it’s worth noting that 1,2,4-triazole derivatives have been studied for their inhibitory potential against various proteins essential for bacteria .Physical And Chemical Properties Analysis
The molecular weight of “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is 225.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 225.02081227 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
- The mercaptoacetic acid substituted 1,2,4-triazole, specifically 2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (H2L), was synthesized and utilized to create dinuclear cobalt and nickel complexes. These complexes demonstrated strong urease inhibitory activities, suggesting potential applications in addressing enzymatic disorders or agricultural concerns related to urease (Fang et al., 2019).
Antifungal Evaluation
- Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs were synthesized and evaluated for antifungal activity. These compounds exhibited significant activity against various fungi strains, highlighting their potential in developing new antifungal agents (Terzioğlu Klip et al., 2010).
Synthesis and Bioactivities of Metal Complexes
- The synthesis of 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid with manganese(II), zinc(II), and cadmium(II) acetate resulted in metal complexes with significant urease inhibitory activities. These complexes could have applications in developing treatments for diseases where urease activity is a contributing factor (Zhang et al., 2021).
Antimicrobial Activities
- Some newly synthesized compounds containing the {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid moiety showed promising antibacterial and antifungal activities. These findings support further investigation into their use as antimicrobial agents, particularly for strains resistant to existing antibiotics (Ulusoy et al., 2001).
Future Directions
The future directions for “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of their antimicrobial properties . Given the increasing prevalence of antibiotic resistance, these compounds could potentially serve as a basis for the development of new antimicrobial agents.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-6(13)4-15-8-9-7(10-11-8)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDHTIUTZPSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200785 |
Source


|
| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
CAS RN |
30452-55-2 |
Source


|
| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)







